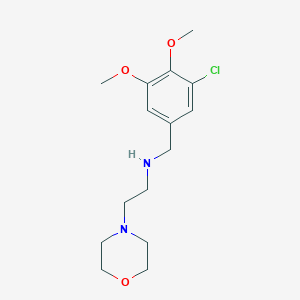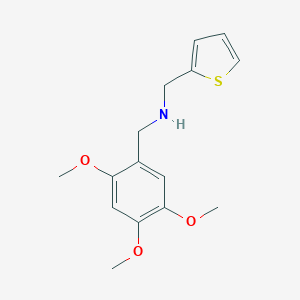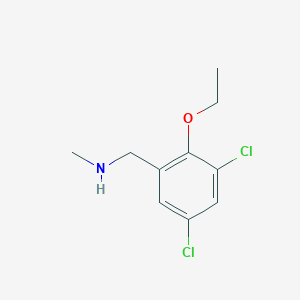![molecular formula C15H21N3O3 B249666 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B249666.png)
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, also known as MPPA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPPA is a derivative of the amino acid tryptophan and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid is not fully understood, but it is believed to act on a variety of molecular targets in the body. This compound has been shown to modulate the activity of enzymes such as caspases and proteases, which are involved in cell death and survival. This compound has also been shown to interact with neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. This compound has been shown to protect against oxidative stress and inflammation, which are involved in a variety of diseases. This compound has also been shown to modulate cell death and survival pathways, which may contribute to its neuroprotective and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, including:
1. Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Development of new drugs based on this compound for the treatment of cancer and other diseases.
3. Investigation of the molecular targets and mechanisms of action of this compound to better understand its biochemical and physiological effects.
4. Development of new synthesis methods for this compound to improve its yield and purity.
5. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases, development of new drugs based on this compound, investigation of its mechanisms of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.
Méthodes De Synthèse
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Applications De Recherche Scientifique
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of cancer treatments. In drug development, this compound has been used as a starting point for the development of new drugs.
Propriétés
Formule moléculaire |
C15H21N3O3 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
3-methyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-15(20)21)10-14(19)18-8-6-17(7-9-18)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,20,21) |
Clé InChI |
IBECMQHYHOGLLH-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
SMILES canonique |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)


![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)